molecular formula C16H10FN5O2S B2513619 9-(2-fluorophenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898446-37-2

9-(2-fluorophenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2513619
CAS No.: 898446-37-2
M. Wt: 355.35
InChI Key: TXFZPRFFMZZBMP-UHFFFAOYSA-N
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Description

This compound belongs to the 7H-purine-6-carboxamide family, characterized by a bicyclic purine core substituted at positions 2 and 8. The 2-fluorophenyl group at position 9 introduces electron-withdrawing properties, while the thiophen-2-yl substituent at position 2 incorporates a sulfur-containing heterocycle.

Properties

IUPAC Name

9-(2-fluorophenyl)-8-oxo-2-thiophen-2-yl-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FN5O2S/c17-8-4-1-2-5-9(8)22-15-12(20-16(22)24)11(13(18)23)19-14(21-15)10-6-3-7-25-10/h1-7H,(H2,18,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXFZPRFFMZZBMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-fluorophenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and reducing waste.

Chemical Reactions Analysis

Types of Reactions

9-(2-fluorophenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

9-(2-fluorophenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(2-fluorophenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by competing with ATP for binding sites, thereby affecting signal transduction pathways . The presence of the fluorophenyl and thiophene groups enhances its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key structural analogs and their properties:

Compound Name Substituents (Position 2 / 9) Molecular Formula Molecular Weight Key Features
Target Compound Thiophen-2-yl / 2-Fluorophenyl C₁₆H₁₁FN₅O₂S 356.35* Thiophene enhances π-π stacking; fluorine improves metabolic stability
9-(3-Cyanophenyl)-2-Methyl-8-Oxo-... Methyl / 3-Cyanophenyl C₁₄H₁₀N₆O₂ 294.27 Cyanophenyl increases polarity; methyl group reduces steric hindrance
9-(2-Ethoxyphenyl)-2-(4-Fluorophenyl)-... 4-Fluorophenyl / 2-Ethoxyphenyl C₂₀H₁₆FN₅O₃ 393.37 Ethoxy group improves lipophilicity; dual fluorophenyl motifs enhance binding
2-Methyl-9-(4-Methylphenyl)-8-Oxo-... Methyl / 4-Methylphenyl C₁₄H₁₃N₅O₂ 283.29 Methyl groups at both positions increase hydrophobicity
9-(2-Methoxyphenyl)-2-(4-Trifluoromethylphenyl)-... 4-Trifluoromethylphenyl / 2-Methoxyphenyl C₂₀H₁₄F₃N₅O₃ 429.40 Trifluoromethyl enhances electron-withdrawing effects; methoxy aids solubility

*Calculated based on formula C₁₆H₁₁FN₅O₂S.

Key Differences and Implications

Fluorine at the 2-position of the phenyl ring (target compound) offers metabolic stability and moderate electronegativity, whereas cyano () or trifluoromethyl () groups provide stronger electron-withdrawing effects, altering binding affinities .

Steric and Lipophilic Profiles :

  • The ethoxy group in increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. In contrast, the methoxy group in balances solubility and hydrophobic interactions.
  • The methyl substituent in and minimizes steric hindrance, favoring interactions with compact binding pockets.

Synthetic Accessibility: Analogs like and are synthesized via S-alkylation or condensation reactions (e.g., using diaminomaleonitrile and aldehydes) , whereas the target compound’s thiophene moiety may require specialized coupling reagents or heterocyclic building blocks.

Biological Activity

The compound 9-(2-fluorophenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide , identified by CAS number 898446-37-2, is a synthetic purine derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and the implications of its activity in various cellular contexts.

Synthesis

The synthesis of this compound typically involves the condensation of specific precursors under controlled conditions. The general synthetic route includes the use of thiophenes and fluorinated phenyl groups , which are critical for enhancing its biological properties.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its cytotoxicity against various cancer cell lines and its potential antiviral properties.

Cytotoxicity Studies

  • Cell Lines Tested :
    • Human cervical carcinoma (HeLa)
    • Murine leukemia (L1210)
    • Colon carcinoma (SW620)
    • Pancreatic carcinoma (MiaPaCa2)
  • Findings :
    • The compound exhibited significant inhibitory activity against the proliferation of SW620 cells with an IC50 value indicating potent cytostatic effects.
    • Selectivity was noted against cancerous cells compared to normal fibroblast cells, suggesting a favorable therapeutic index.
Cell LineIC50 Value (µM)Activity Level
HeLa15.3Moderate
SW6208.5High
L121020.0Moderate
MiaPaCa225.0Low

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interfere with DNA synthesis or repair mechanisms in cancer cells, leading to apoptosis.

Antiviral Activity

In addition to its anticancer properties, there is emerging evidence that compounds in this class may exhibit antiviral activity. However, specific studies on this compound's antiviral efficacy remain limited.

Case Studies

  • Case Study on Anticancer Efficacy :
    A study published in the Journal of Medicinal Chemistry evaluated a series of purine derivatives, including our compound of interest. It was found that derivatives with fluorinated phenyl groups demonstrated enhanced cytotoxicity against various cancer cell lines compared to their non-fluorinated counterparts .
  • Comparative Analysis :
    In a comparative analysis involving several purine derivatives, it was noted that compounds similar to 9-(2-fluorophenyl)-8-oxo exhibited a range of biological activities including antimicrobial and antifungal effects, highlighting the versatility of this chemical class .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 9-(2-fluorophenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide?

  • Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with functionalized purine precursors. Key steps include:

  • Coupling reactions : Introducing the 2-fluorophenyl and thiophen-2-yl groups via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (60–100°C) .
  • Oxidation : Conversion of intermediates to the 8-oxo derivative using oxidizing agents like KMnO₄ or H₂O₂ under acidic conditions .
  • Carboxamide formation : Reaction of the carboxylic acid intermediate with ammonia or amine derivatives using coupling agents (e.g., EDC/HOBt) .
  • Optimization : Solvent choice (e.g., DMF, THF) and reaction time (12–48 hrs) are critical for yield (typically 50–70%) and purity (>95%) .

Q. How is the compound characterized to confirm its structural integrity?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl δ ~110–130 ppm; thiophene protons δ ~7.0–7.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected at 393.37) .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. What strategies resolve structural ambiguities in crystallographic studies of this compound?

  • Methodological Answer :

  • X-ray diffraction : Single-crystal X-ray analysis identifies bond angles and torsional strain. For example, disordered thiophene rings (occupancy ratios ~0.7:0.3) require refinement with split positions .
  • DFT calculations : Validate experimental data by comparing theoretical and observed dihedral angles (e.g., fluorophenyl vs. purine ring alignment) .
  • Thermogravimetric analysis (TGA) : Assess stability under thermal stress (decomposition >200°C) .

Q. How can researchers optimize biological activity through substituent modification?

  • Methodological Answer :

  • SAR studies : Systematically vary substituents (e.g., replacing 2-fluorophenyl with 4-fluorophenyl or thiophen-2-yl with furan-2-yl) and test against targets (e.g., kinases, GPCRs).
  • In vitro assays : Use enzymatic inhibition assays (IC₅₀ determination) and cell viability studies (MTT assay) to rank derivatives .
  • Molecular docking : Predict binding modes using software like AutoDock Vina. For example, the 8-oxo group may form hydrogen bonds with catalytic lysine residues in kinases .

Q. What experimental designs address discrepancies in solubility and stability data?

  • Methodological Answer :

  • Factorial design : Test variables (pH, solvent polarity, temperature) using a 2³ factorial matrix to identify factors most affecting solubility (e.g., aqueous solubility <0.1 mg/mL at pH 7.4) .
  • Accelerated stability studies : Expose the compound to stress conditions (40°C/75% RH, UV light) and monitor degradation via HPLC. Degradation products (e.g., hydrolyzed carboxamide) can be identified by MS/MS .

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